

A network meta-analysis of Lasofoxifene clinical trial outcomes

Author: BenchChem Technical Support Team. Date: December 2025



A Network Meta-Analysis of Lasofoxifene Clinical Trial Outcomes: A Comparative Guide

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, as well as for its potential role in treating estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] This guide provides a comparative analysis of **Lasofoxifene**'s clinical trial outcomes, presenting quantitative data, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding its therapeutic profile.

Comparative Efficacy and Safety of Lasofoxifene

The following tables summarize the key efficacy and safety outcomes from major clinical trials of **Lasofoxifene** compared to placebo and other active treatments.

Osteoporosis

Table 1: Efficacy of **Lasofoxifene** in Postmenopausal Osteoporosis (PEARL Trial)



Outcome	Lasofoxifene 0.25 mg/day	Lasofoxifene 0.5 mg/day	Placebo
Fracture Risk Reduction (5 years)			
New Vertebral Fractures	Not consistently demonstrated	42% reduction[3]	-
Non-vertebral Fractures	Not consistently demonstrated	22% reduction	-
Bone Mineral Density (BMD) Increase (3 years)			
Lumbar Spine	3.3%	3.3%	-
Femoral Neck	2.7%	3.3%	-
Bone Turnover Marker Reduction (24 months)			
Serum P1NP	33% reduction	33% reduction	3% increase

Table 2: Safety Profile of Lasofoxifene in Postmenopausal Osteoporosis (PEARL Trial)

Adverse Event (5 years)	Lasofoxifene 0.25 mg/day	Lasofoxifene 0.5 mg/day	Placebo
Venous Thromboembolic Events	Increased risk	Increased risk	-
Major Coronary Heart Disease Events	No significant reduction	Reduced risk	-
Stroke	Reduced risk	Reduced risk	-
ER-positive Breast Cancer	-	Reduced risk	-



Vulvovaginal Atrophy

Table 3: Efficacy of **Lasofoxifene** in Moderate to Severe Vaginal Atrophy (12-week Phase 3 Trials)

Outcome (Change from Baseline)	Lasofoxifene 0.25 mg/day	Lasofoxifene 0.5 mg/day	Placebo
Study 1			
Most Bothersome Symptom (LSMD)	-0.4	-0.5	-
Vaginal pH (LSMD)	-0.65	-0.58	-
Vaginal Superficial Cells (%)	5.2% increase	5.4% increase	-
Vaginal Parabasal Cells (%)	39.9% decrease	34.9% decrease	-
Study 2			
Most Bothersome Symptom (LSMD)	-0.4	-0.5	-
Vaginal pH (LSMD)	-0.57	-0.67	-
Vaginal Superficial Cells (%)	3.5% increase	2.2% increase	-
Vaginal Parabasal Cells (%)	34.1% decrease	33.5% decrease	-

^{*}LSMD: Least Square Mean Difference from Placebo

Table 4: Safety Profile of Lasofoxifene in Vaginal Atrophy (12-week Phase 3 Trials)



Adverse Event	Lasofoxifene (0.25 & 0.5 mg/day)	Placebo
Hot Flushes	13%-23%	9%-11%
Serious Adverse Events	Infrequent	-

ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation

Table 5: Efficacy of Lasofoxifene in ER+/HER2- Metastatic Breast Cancer (ELAINE 1 Trial)

Outcome	Lasofoxifene 5 mg/day	Fulvestrant 500 mg
Median Progression-Free Survival (PFS)	5.6 months	3.7 months
Objective Response Rate (ORR)	13.2%	2.9%
Clinical Benefit Rate (CBR)	36.5%	21.6%

Table 6: Effects on Genitourinary Syndrome of Menopause (GSM) in Breast Cancer Patients (ELAINE 1 Trial)

Outcome (Change from Baseline to Week 16)	Lasofoxifene 5 mg/day	Fulvestrant 500 mg
Composite Vaginal & Vulvar Assessment Scale	74% decrease	36% increase
Vaginal Assessment Scale	74% decrease	15% increase
Vulvar Assessment Scale	79% decrease	63% increase

Experimental Protocols





PEARL (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene) Trial

- Objective: To determine the safety and effectiveness of Lasofoxifene in reducing the risk of new or worsening radiographic spinal fractures in women with osteoporosis.
- Design: A randomized, double-blind, placebo-controlled, parallel-assignment study. The trial
 was initially designed for three years and was extended to five years.
- Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis.
- Interventions: Participants were randomized to receive Lasofoxifene 0.25 mg/day,
 Lasofoxifene 0.5 mg/day, or placebo.
- Primary Endpoint: Incidence of new or worsening radiographic spinal fractures at three years.
- Secondary Endpoints: Non-vertebral fractures, bone mineral density (BMD), bone turnover markers, breast cancer incidence, and cardiovascular events.

Phase 3 Vaginal Atrophy Trials

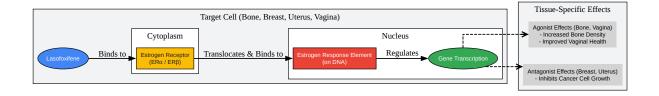
- Objective: To demonstrate whether Lasofoxifene improves vaginal signs and symptoms of genitourinary syndrome of menopause.
- Design: Two identical, phase 3, randomized, double-blind, placebo-controlled trials.
- Participants: Postmenopausal women with moderate to severe vaginal symptoms. The two studies enrolled 444 and 445 women, respectively.
- Interventions: Participants were randomized to receive oral Lasofoxifene 0.25 mg/day, 0.5 mg/day, or placebo for 12 weeks.
- Co-primary Endpoints: Change from baseline to week 12 in the most bothersome symptom,
 vaginal pH, and percentages of vaginal parabasal and superficial cells.

ELAINE 1 Trial



- Objective: To compare the efficacy of Lasofoxifene versus Fulvestrant in women with ESR1mutated, metastatic breast cancer that progressed on prior endocrine therapy.
- Design: An open-label, randomized, phase 2 trial.
- Participants: Women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had previously received an aromatase inhibitor and a CDK4/6 inhibitor.
- Interventions: Patients were randomized to receive oral **Lasofoxifene** 5 mg/day or intramuscular Fulvestrant 500 mg (days 1, 15, and 29, then every 28 days).
- Primary Endpoint: Progression-free survival (PFS).
- Secondary Endpoints: Changes in genitourinary syndrome of menopause (GSM) vulvarvaginal symptoms were also assessed.

Visualizations Signaling Pathway of Lasofoxifene

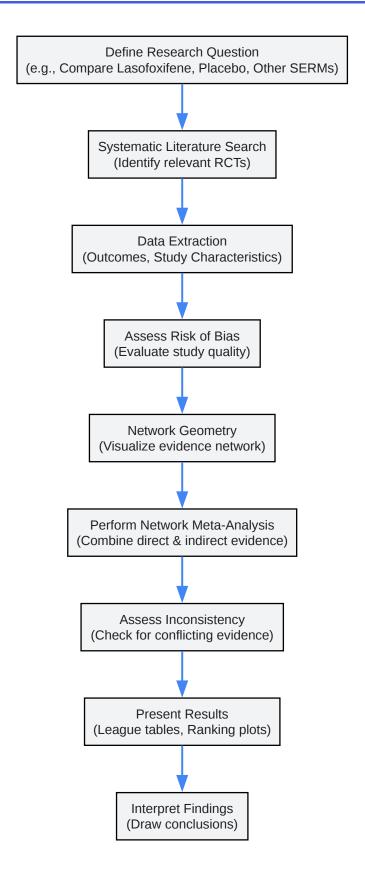


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Caption: **Lasofoxifene**'s tissue-specific mechanism of action.

Network Meta-Analysis Workflow





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Caption: A typical workflow for conducting a network meta-analysis.



Logical Relationships of Treatments in Osteoporosis

Caption: Evidence network for **Lasofoxifene** and related osteoporosis treatments.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Lasofoxifene | C28H31NO2 | CID 216416 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [A network meta-analysis of Lasofoxifene clinical trial outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133805#a-network-meta-analysis-of-lasofoxifeneclinical-trial-outcomes]

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